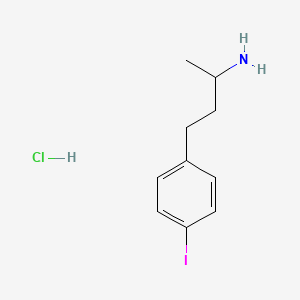
4-(4-Iodophenyl)butan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Iodophenyl)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClIN. It is a derivative of phenylbutanamine, where an iodine atom is substituted at the para position of the phenyl ring. This compound is often used in research settings due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodophenyl)butan-2-amine hydrochloride typically involves the iodination of phenylbutanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under acidic conditions to facilitate the formation of the iodinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
化学反应分析
Types of Reactions
4-(4-Iodophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylbutanamine.
Substitution: Formation of substituted phenylbutanamines with various functional groups.
科学研究应用
4-(4-Iodophenyl)butan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Iodophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
相似化合物的比较
Similar Compounds
- 4-(4-Bromophenyl)butan-2-amine hydrochloride
- 4-(4-Chlorophenyl)butan-2-amine hydrochloride
- 4-(4-Fluorophenyl)butan-2-amine hydrochloride
Comparison
Compared to its analogs, 4-(4-Iodophenyl)butan-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine, chlorine, and fluorine can result in different binding affinities and reaction mechanisms, making it a valuable compound for specific research applications.
属性
IUPAC Name |
4-(4-iodophenyl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXCADBIBYLOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)I)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2990827.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)
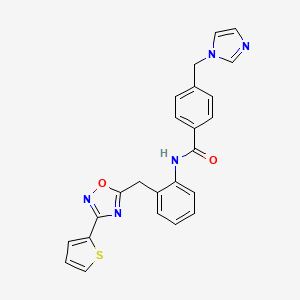
![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)
![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)
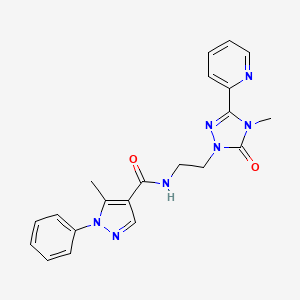
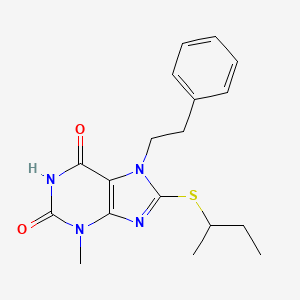
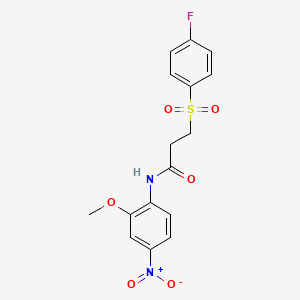

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)
